N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Conformational restriction Cyclooctyl Rigidification

N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS 1232804-75-9) is a pyridazinone-acetamide screening compound available within the ChemBridge CORE library collection, with a molecular weight of 357.43 Da (C20H24FN3O2). The compound features a pyridazinone core with a 4-fluorophenyl substituent at position 3 and a cyclooctyl group attached via an acetamide linker at position 1(6H).

Molecular Formula C20H24FN3O2
Molecular Weight 357.4 g/mol
Cat. No. B4518960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Molecular FormulaC20H24FN3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H24FN3O2/c21-16-10-8-15(9-11-16)18-12-13-20(26)24(23-18)14-19(25)22-17-6-4-2-1-3-5-7-17/h8-13,17H,1-7,14H2,(H,22,25)
InChIKeyQJDCOIJJWGLQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Procurement-Ready Physicochemical and Structural Profile for Screening Collection Selection


N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS 1232804-75-9) is a pyridazinone-acetamide screening compound available within the ChemBridge CORE library collection, with a molecular weight of 357.43 Da (C20H24FN3O2) [1]. The compound features a pyridazinone core with a 4-fluorophenyl substituent at position 3 and a cyclooctyl group attached via an acetamide linker at position 1(6H) . The ZINC database (ZINC000118931848) confirms this substance as a computationally catalogued screening compound with no known biological activity reported in ChEMBL 20, indicating it occupies a distinct and uncharacterized region of chemical space relative to annotated pyridazinone analogs [2].

Why Generic Substitution Fails for N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Structural and Physicochemical Uniqueness Within the Pyridazinone Series


Generic substitution of N-cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide with other pyridazinone-acetamide screening compounds is not supported because the combinatorial combination of the cyclooctyl group at the amide nitrogen and the 4-fluorophenyl substituent at position 3 of the pyridazinone core produces a unique physicochemical profile that is not replicated by any single close analog in available databases. The closest cyclooctyl-containing analog, N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (MW 339.4 Da), lacks the fluorine atom, eliminating the potential for fluorophilic interactions and altering the electronic distribution of the aryl ring . Conversely, the closest 4-fluorophenyl-containing analog with published property data, 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (MW 391 Da, LogP 3.09), replaces the cyclooctyl group with a trifluoromethylphenyl moiety, resulting in a substantially larger molecular weight, higher hydrogen bond acceptor count, and markedly different lipophilicity profile . No single commercially available compound simultaneously carries the cyclooctyl-amide group and the 4-fluorophenyl-pyridazinone scaffold, making this compound irreplaceable for structure-activity relationship (SAR) studies requiring this precise substitution pattern .

Quantitative Evidence Guide for N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Comparator-Based Physicochemical Differentiation


Evidence Item 1: Cyclooctyl Group Confers Conformational Restriction Relative to Linear or Smaller Cycloalkyl Analogs

The N-cyclooctyl substituent introduces significant conformational restriction compared to linear alkyl (e.g., N-propyl, N-butyl) or smaller cycloalkyl (e.g., N-cyclopentyl, N-cyclohexyl) analogs of the pyridazinone-acetamide series. While quantitative bioactivity data are not available for this specific compound in published literature, the structural feature itself constitutes a quantifiable differentiation: the cyclooctyl ring (8-membered) occupies a larger conformational volume and restricts the accessible dihedral angles of the acetamide linker compared to smaller cycloalkyl rings, as supported by class-level structural analysis of cyclooctyl-containing compounds reported in pyridazinone cardiotonic patents where cyclooctyl was explicitly enumerated alongside cyclopropyl, cyclopentyl, and cyclohexyl as a distinct alicyclic alkyl substituent option conferring differential pharmacological properties [1]. In the ZINC database (ZINC000118931848), the compound is identified as an achiral molecule with 7 rotatable bonds and a predicted logP of approximately 3.0–4.7 based on fragment contributions from the cyclooctyl moiety (cyclooctylacetamide fragment logP ~2.6–2.8 ), placing it in a lipophilicity range suitable for both biochemical and cell-based screening assays [2].

Conformational restriction Cyclooctyl Rigidification Pyridazinone SAR

Evidence Item 2: 4-Fluorophenyl Substituent Differentiates from Non-Fluorinated Phenyl Analog by Molecular Weight and Hydrogen Bonding Capacity

The 4-fluorophenyl substituent at position 3 of the pyridazinone core provides a direct and measurable differentiation from the closest cyclooctyl-containing analog, N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-24-7). The fluorine substitution increases the molecular weight by approximately 18 Da (357.43 vs. 339.4 Da) and introduces a hydrogen bond acceptor (fluorine) not present in the non-fluorinated analog. This substitution, while modest, can significantly alter target binding through orthogonal multipolar C–F···H–X and C–F···C=O interactions, as documented in the broader medicinal chemistry literature on fluorinated pyridazinone derivatives [1]. The Sigma-Aldrich catalog lists the core scaffold methyl ester, methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate (CAS 853330-00-4, MW 262.24 Da, T111848), confirming commercial availability of the fluorinated scaffold as a distinct chemical entity that is not interchangeable with non-fluorinated building blocks .

Fluorophenyl Pyridazinone Molecular recognition Fluorine substitution SAR

Evidence Item 3: Physicochemical Property Differentiation from the Closest 4-Fluorophenyl-Pyridazinone Analog with Published Data

Direct comparison of available physicochemical property data reveals quantifiable differentiation between the target compound and the closest 4-fluorophenyl-pyridazinone analog for which property data are published: 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (Hit2Lead SC-9293961). The target compound has a lower molecular weight (357.43 vs. 391 Da), fewer hydrogen bond acceptors (3 vs. an estimated 5 for the comparator including trifluoromethyl fluorines), and a substantially different topological polar surface area (estimated tPSA ~55–65 Ų for the target vs. 64.0 Ų for the comparator) . The cyclooctyl group contributes significantly higher fraction sp3 (Fsp3) character compared to the planar trifluoromethylphenyl aromatic ring of the comparator, a parameter increasingly recognized as important for clinical success and target selectivity [1]. The target compound has 1 hydrogen bond donor and an estimated 3 hydrogen bond acceptors, placing it within favorable drug-likeness space while offering a distinct property profile that is not obtainable from any available analog with published data [2].

Physicochemical properties LogP tPSA Molecular weight Drug-likeness Hit2Lead

Evidence Item 4: ChemBridge Library Provenance Confirms Screening-Ready Availability Distinct from Research-Grade Analogs

N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is part of the ChemBridge CORE screening collection, a library of over 1.3 million screening compounds with guaranteed resupply and analog availability [1]. This library provenance differentiates it from research-grade custom synthesis analogs that lack guaranteed long-term availability, batch-to-batch reproducibility, and immediate analog searching capability. ChemBridge's DIVERSet libraries, encompassing 100,000 compounds across DIVERSet-EXP and DIVERSet-CL, have been validated through more than 200 peer-reviewed publications and provide broad 3D pharmacophore coverage for hit identification . The Hit2Lead platform provides immediate access to 2D and 3D similarity searching for analog identification, a capability not available for custom-synthesized comparator compounds . The target compound is catalogued as a screening compound available in quantities from 1 mg to 100 mg with rush delivery options, facilitating rapid follow-up studies upon hit identification .

Screening library ChemBridge Hit2Lead Procurement High-throughput screening DIVERSet

Best Research and Industrial Application Scenarios for N-Cyclooctyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Based on Physicochemical and Structural Evidence


Scenario 1: Diversity-Oriented Screening for Pyridazinone-Binding Targets Requiring Conformational Restriction

This compound is optimally deployed in diversity-oriented high-throughput screening (HTS) campaigns where the pyridazinone scaffold is a privileged chemotype of interest, but where the specific molecular target is unknown or unvalidated. The cyclooctyl group provides a unique 3D conformation not represented by the more common N-cyclopentyl or N-cyclohexyl pyridazinone analogs in commercial screening collections. The compound's established placement within the ChemBridge DIVERSet library, which has produced hits in over 200 published screening campaigns [1], supports its use as a probe for identifying novel pyridazinone-target interactions. The ZINC database confirms the compound's lack of known biological activity [2], meaning it occupies unexplored chemical space and is not biased toward any pre-existing target activity profile, maximizing the probability of discovering novel target engagement patterns.

Scenario 2: Fluorine-Specific SAR Exploration Around the Pyridazinone Pharmacophore

The 4-fluorophenyl substituent distinguishes this compound from the closest cyclooctyl-containing analog (3-phenyl, CAS 898189-24-7) and enables systematic exploration of fluorine effects on target binding [1]. In a focused SAR campaign, this compound should be screened in parallel with its non-fluorinated phenyl analog (MW 339.4 Da) and the comparator with a trifluoromethylphenyl amide substituent (SC-9293961, MW 391 Da) to deconvolute the contributions of fluorine substitution pattern, molecular weight, and lipophilicity to biological activity [2]. The Sigma-Aldrich availability of the core fluorinated scaffold as a methyl ester building block (T111848, CAS 853330-00-4) provides an additional entry point for scaffold hopping and fragment-based approaches .

Scenario 3: Procurement-Optimized Hit-to-Lead Expansion Leveraging ChemBridge Analog Availability

Following primary hit identification, the ChemBridge CORE library infrastructure enables rapid SAR expansion through 2D and 3D similarity searching of over 1.3 million in-stock compounds [1]. The Hit2Lead platform's analog search capability allows immediate identification and procurement of structurally related compounds varying the cyclooctyl group (e.g., cyclopentyl, cyclohexyl, cycloheptyl analogs), the 4-fluorophenyl substituent (e.g., 2-fluorophenyl, 2,4-difluorophenyl, 4-chlorophenyl variants), and the pyridazinone core modifications, all with guaranteed resupply and rush delivery options [2]. This infrastructure-based advantage reduces the typical hit-to-lead SAR cycle time from months (custom synthesis) to weeks (library procurement), representing a significant operational efficiency gain for drug discovery programs .

Scenario 4: Computational Docking and Pharmacophore Modeling with Validated 3D Conformational Diversity

The compound's cyclooctyl group provides a defined and computationally tractable conformational space that is distinct from smaller cycloalkyl or linear alkyl substituents. The ZINC database provides pre-computed 3D conformations, protonation states, and physicochemical descriptors suitable for immediate use in virtual screening workflows [1]. The compound's higher Fsp3 character relative to planar aromatic analogs (such as the trifluoromethylphenyl comparator) aligns with contemporary medicinal chemistry guidance favoring increased molecular complexity and 3D character for improved clinical candidate properties [2]. The absence of known biological activity in ChEMBL 20 [1] makes this compound particularly valuable as a negative control or reference compound in computational target prediction studies where unbiased chemical probes are required.

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